molecular formula C15H19N5O2 B11095302 N-Allyl-6-ethoxy-N'-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine

N-Allyl-6-ethoxy-N'-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B11095302
M. Wt: 301.34 g/mol
InChI Key: UKEGNWYXQGPVSS-UHFFFAOYSA-N
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Description

N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound characterized by its unique triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with ethoxytriazine under controlled conditions to form an intermediate product. This intermediate is then reacted with allylamine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N-ALLYL-4-AMINO-3-(4-ETHOXY-PH)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
  • N-ALLYL-2-PHENYL-4,5-DIHYDROOXAZOLE-4-CARBOXAMIDES

Uniqueness

N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE is unique due to its specific triazine core structure and the presence of both ethoxy and methoxyanilino groups.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

6-ethoxy-2-N-(4-methoxyphenyl)-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H19N5O2/c1-4-10-16-13-18-14(20-15(19-13)22-5-2)17-11-6-8-12(21-3)9-7-11/h4,6-9H,1,5,10H2,2-3H3,(H2,16,17,18,19,20)

InChI Key

UKEGNWYXQGPVSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NCC=C

Origin of Product

United States

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